molecular formula C21H24N2O4S2 B2473005 N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1796968-90-5

N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No. B2473005
CAS RN: 1796968-90-5
M. Wt: 432.55
InChI Key: KVYFONBFJTWAJY-UHFFFAOYSA-N
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Description

N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds involve the preparation of furfuryl cyanoacetamide through condensation, which is then used in the synthesis of compounds like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes. These compounds are further reacted to yield new Schiff bases, characterized using IR, 1H NMR, and mass spectral data, indicating a foundational method for developing compounds with potential bioactivity (Arora et al., 2013).

Antimicrobial Activity

Compounds synthesized from furan and thiophene derivatives have been screened for antimicrobial activity. Research shows that specific furan and thiophene-based compounds exhibit antimicrobial properties against various microbial strains, suggesting their potential application in developing new antimicrobial agents (Trotsko et al., 2014).

Corrosion Inhibition

Thiophene derivatives, including those similar to the queried compound, have been evaluated as corrosion inhibitors. For example, specific synthesized Schiff bases of thiophene have shown effective corrosion inhibition properties on mild steel in acidic media. This application is critical in industrial settings where corrosion resistance is paramount (Daoud et al., 2014).

Antitumor and Drug Metabolism Studies

Compounds related to the query have been applied in drug metabolism studies, demonstrating the preparation of mammalian metabolites of specific biaryl-bis-sulfonamide compounds. Such research underscores the role of microbial-based surrogate biocatalytic systems in producing metabolites for structural characterization, offering insights into drug metabolism and potential antitumor activities (Zmijewski et al., 2006).

Dye-Sensitized Solar Cells

Furan and thiophene derivatives are utilized in the synthesis of dyes for dye-sensitized solar cells (DSSCs). These compounds, when used as conjugated linkers in phenothiazine-based dyes, significantly affect the photovoltaic performance of DSSCs. Research indicates that furan-linked compounds can enhance solar energy-to-electricity conversion efficiency, showcasing their potential in renewable energy technologies (Kim et al., 2011).

properties

IUPAC Name

N-[4-[furan-2-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-3-21(24)22-17-8-9-20(16(2)14-17)29(25,26)23(15-18-6-4-12-27-18)11-10-19-7-5-13-28-19/h4-9,12-14H,3,10-11,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYFONBFJTWAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide

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